molecular formula C18H24N2O4 B13495210 2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid

2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B13495210
M. Wt: 332.4 g/mol
InChI Key: OXUPVKGUMYXTTL-UHFFFAOYSA-N
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Description

2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[221]heptane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of a bicyclic precursor with tert-butoxycarbonyl chloride under basic conditions to introduce the tert-butoxycarbonyl protecting group. This is followed by benzylation using benzyl bromide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups into more reactive forms.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.

    Substitution: Bases like sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects involves its interaction with molecular targets through its functional groups. The benzyl and tert-butoxycarbonyl groups can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which influence the compound’s reactivity and binding affinity. The bicyclic structure also contributes to its unique chemical properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the benzyl and tert-butoxycarbonyl groups in 2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid makes it unique compared to its analogs. These groups confer specific chemical properties, such as increased hydrophobicity and the ability to undergo selective reactions, which are valuable in various research and industrial applications .

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

2-benzyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C18H24N2O4/c1-17(2,3)24-16(23)20-12-18(15(21)22)9-14(20)11-19(18)10-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)

InChI Key

OXUPVKGUMYXTTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1CN2CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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